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molecular formula C9H10ClNO2 B8733842 Methyl 4-(aminomethyl)-2-chlorobenzoate

Methyl 4-(aminomethyl)-2-chlorobenzoate

Cat. No. B8733842
M. Wt: 199.63 g/mol
InChI Key: IEPLSLWGRRQIPX-UHFFFAOYSA-N
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Patent
US07754742B2

Procedure details

Add triphenylphosphine (30.3 g, 115 mmol) to crude 4-azidomethyl-2-chloro-benzoic acid methyl ester (5.8 g, 25.7 mmol) in tetrahydrofuran (152 mL) and water (4.6 mL). Stir the reaction mixture at room temperature overnight. Concentrate the reaction mixture and partition the residue between 1N hydrochloric acid and ethyl acetate. Separate the organic layer and wash the organic layer with water. Combine the aqueous layers, wash with ethyl acetate, and then neutralize with 1N sodium hydroxide. Extract the resulting aqueous mixture with ethyl acetate (3×). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to provide the crude title compound (2.2 g, 11.0 mmol). MS (m/z): 200 (M+1).
Quantity
30.3 g
Type
reactant
Reaction Step One
Name
4-azidomethyl-2-chloro-benzoic acid methyl ester
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
152 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:20][O:21][C:22](=[O:34])[C:23]1[CH:28]=[CH:27][C:26]([CH2:29][N:30]=[N+]=[N-])=[CH:25][C:24]=1[Cl:33]>O1CCCC1.O>[CH3:20][O:21][C:22](=[O:34])[C:23]1[CH:28]=[CH:27][C:26]([CH2:29][NH2:30])=[CH:25][C:24]=1[Cl:33]

Inputs

Step One
Name
Quantity
30.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
4-azidomethyl-2-chloro-benzoic acid methyl ester
Quantity
5.8 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)CN=[N+]=[N-])Cl)=O
Name
Quantity
152 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
4.6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the reaction mixture at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture
CUSTOM
Type
CUSTOM
Details
partition the residue between 1N hydrochloric acid and ethyl acetate
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
WASH
Type
WASH
Details
wash the organic layer with water
WASH
Type
WASH
Details
wash with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
Extract the resulting aqueous mixture with ethyl acetate (3×)
WASH
Type
WASH
Details
Combine the organic layers, wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)CN)Cl)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11 mmol
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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